molecular formula C33H60NdO6 B094929 Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) CAS No. 15492-47-4

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III)

Cat. No.: B094929
CAS No.: 15492-47-4
M. Wt: 697.1 g/mol
InChI Key: WCCMEVRVLBRPNG-LWTKGLMZSA-N
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Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is a useful research compound. Its molecular formula is C33H60NdO6 and its molecular weight is 697.1 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is a complex compound that primarily targets the formation of thin films on substrates . It acts as a precursor in the formation of these films, playing a crucial role in their development .

Mode of Action

The compound interacts with its targets by forming a bond with the substrate, resulting in the creation of thin films . This interaction is facilitated by the unique structure of the compound, which allows it to bind effectively with the substrate .

Biochemical Pathways

It is known that the compound plays a role in the formation of thin films on substrates, which could impact various biochemical processes .

Pharmacokinetics

Given its use as a precursor in the formation of thin films, it is likely that its bioavailability is influenced by factors such as its concentration and the conditions under which it is used .

Result of Action

The primary result of the action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is the formation of thin films on substrates . These films can have various applications, depending on the specific substrate and the conditions under which they are formed .

Action Environment

The action, efficacy, and stability of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) can be influenced by various environmental factors. These may include the temperature and humidity of the environment, the presence of other chemicals, and the specific conditions under which the compound is used .

Properties

CAS No.

15492-47-4

Molecular Formula

C33H60NdO6

Molecular Weight

697.1 g/mol

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;neodymium

InChI

InChI=1S/3C11H20O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;

InChI Key

WCCMEVRVLBRPNG-LWTKGLMZSA-N

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd]

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Nd]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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